methyl (4-(N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate
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Overview
Description
This compound is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis . Another study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques . For example, the structures of synthetic derivatives were confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis . Another study presented the crystal structure of a related compound, which forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . These reactions often involve the use of catalysts and various reagents .Scientific Research Applications
Synthesis and Biological Activity
- Research on heterocyclic compounds based on sulfonamide and carbamate structures has shown that these molecules can be synthesized through various chemical reactions and possess significant antimicrobial activities. For instance, the synthesis of heterocycles with sulfonamide and carbamate functionalities has been explored for potential antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).
- Carbamate derivatives have been synthesized from different starting materials, showing versatility in chemical reactions and potential applications in medicinal chemistry. For example, carbamate derivatives of coumarin and chromene were prepared through condensation reactions, highlighting the synthetic utility of carbamate groups in constructing complex molecules (Velikorodov & Imasheva, 2008).
Potential for Drug Development
- The synthesis of novel heterocyclic compounds containing sulfonamido moieties has been targeted for their potential antibacterial properties. This research emphasizes the role of sulfonamides and carbamates in developing new therapeutic agents (Azab, Youssef, & El-Bordany, 2013).
- Another study focused on the synthesis of 1,4-dihydropyridines bearing a carbamate moiety, demonstrating the importance of such structures in pharmaceutical chemistry. The research aimed at expanding the library of compounds with potential pharmacological activities (Habibi, Zolfigol, & Safaee, 2013).
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factor signals, which regulate cell proliferation, differentiation, and apoptosis .
Mode of Action
The compound binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby disrupting the signaling pathways they modulate .
Biochemical Pathways
The inhibition of tyrosine kinases affects multiple biochemical pathways. Most notably, it disrupts growth factor signals that regulate cell proliferation, differentiation, and apoptosis . This can lead to the suppression of cancer cell growth in diseases like leukemia .
Pharmacokinetics
Similar compounds have been structurally characterized in the form of various salts .
Result of Action
The result of the compound’s action at the molecular level is the inhibition of tyrosine kinase activity . At the cellular level, this can lead to the disruption of cell proliferation and the induction of apoptosis, particularly in cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other molecules can affect its binding to tyrosine kinases . .
Future Directions
The future directions for research on similar compounds could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, research could focus on transferring the optical nonlinearity on the molecular level to macroscopic nonlinear- and electro-optic activity .
Properties
IUPAC Name |
methyl N-[4-[(1-pyridin-3-ylpiperidin-4-yl)methylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-27-19(24)22-16-4-6-18(7-5-16)28(25,26)21-13-15-8-11-23(12-9-15)17-3-2-10-20-14-17/h2-7,10,14-15,21H,8-9,11-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDILXNPYKUNAPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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